![molecular formula C12H16ClNO3 B1391229 Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride CAS No. 1185298-84-3](/img/structure/B1391229.png)
Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride
Overview
Description
Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C12H15NO3•HCl and a molecular weight of 257.71 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrrolidine ring attached to a benzoate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with pyrrolidine in the presence of a suitable esterification agent. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride: Similar structure but with a benzyl group attached to the pyrrolidine ring.
Methyl 3-(2-benzylmethylamino)ethyl)benzoate hydrochloride: Another related compound with a different substitution pattern on the benzoate ester.
Uniqueness
Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme interactions and protein-ligand binding .
Biological Activity
Methyl 3-(pyrrolidin-3-yloxy)benzoate hydrochloride is a synthetic organic compound with the molecular formula C12H15ClNO3. This compound features a benzoate ester linked to a pyrrolidine ring, which contributes to its distinctive chemical properties. Research into this compound has highlighted its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features
- Molecular Weight: 257.71 g/mol
- Chemical Class: Ester
- Functional Groups: Benzoate and pyrrolidine
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For instance, preliminary tests showed that the compound could inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could have implications for treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways. Preliminary findings suggest involvement in cholinergic and dopaminergic systems, which are critical for neurotransmission and immune response modulation.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Methyl 2-(pyrrolidin-3-yloxy)benzoate hydrochloride | Antimicrobial, anti-inflammatory | Different substitution on the benzoate ring |
Methyl 3-(1-benzyl-3-methyl-3-pyrrolidinyl)benzoate hydrochloride | Antiviral potential | Benzyl substitution enhances lipophilicity |
Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride | Similar antimicrobial activity | Lacks the ether linkage present in target compound |
Study 1: Antimicrobial Efficacy
In a study published in MDPI, this compound was tested against several bacterial strains. The results indicated an EC50 value of approximately 5 µM, demonstrating potent antimicrobial action while maintaining low cytotoxicity (CC50 > 50 µM) .
Study 2: Anti-inflammatory Mechanism
Research conducted at the University of Groningen explored the anti-inflammatory effects of this compound. The study found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in managing inflammatory conditions .
Study 3: In Vivo Assessment
An animal model study assessed the safety profile and biological activity of this compound. Results showed no significant adverse effects at therapeutic doses, supporting its potential as a safe therapeutic agent .
Properties
IUPAC Name |
methyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMHAEDONDAFFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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